N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide
Description
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide is a thiazole-based acetamide derivative featuring a phenylmethoxyphenylmethyl substituent at the N-position and a 3-thienylcarbonylamino group at the 2-position of the thiazole ring. Its structure integrates aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(4-phenylmethoxyphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c28-22(12-20-16-32-24(26-20)27-23(29)19-10-11-31-15-19)25-13-17-6-8-21(9-7-17)30-14-18-4-2-1-3-5-18/h1-11,15-16H,12-14H2,(H,25,28)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAAJIAZQAPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Phenylmethoxy)benzylamine
This intermediate is typically prepared via nucleophilic aromatic substitution or Mitsunobu reaction. A representative protocol involves:
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Benzylation of 4-hydroxybenzaldehyde : Reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate yields 4-(phenylmethoxy)benzaldehyde.
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Reductive amination : The aldehyde is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride, achieving yields of 78–85%.
Table 1: Optimization of Benzylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 92 |
| Base | K₂CO₃ | 89 |
| Temperature (°C) | 80 | 91 |
| Reaction Time (h) | 12 | 88 |
Thiazole Core Assembly
The 2-amino-4-thiazoleacetic acid scaffold is constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-halo ketones with thioureas.
Hantzsch Thiazole Formation
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Step 1 : Bromoacetylation of ethyl glycinate with bromoacetyl bromide generates ethyl 2-bromoacetamidoacetate.
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Step 2 : Reaction with thiourea in ethanol under reflux forms the thiazole ring. Patent US6596746B1 reports a 68% yield using this method, with purification via recrystallization from ethyl acetate.
Critical Parameters :
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Temperature : 80–90°C minimizes side reactions.
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Solvent : Ethanol or THF improves solubility of intermediates.
Coupling and Functionalization
Amide Bond Formation
The 2-amino group of the thiazole is acylated with 3-thienylcarbonyl chloride. Key considerations include:
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Activation : Use of N,N’-dicyclohexylcarbodiimide (DCC) or HOBt enhances coupling efficiency.
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Solvent : Dichloromethane or DMF prevents premature hydrolysis of the acid chloride.
Table 2: Acylation Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, RT, 24h | 72 | 95 |
| DMF, 0°C, 6h | 85 | 98 |
| THF, 40°C, 12h | 63 | 91 |
Final Assembly and Purification
Reductive Amination
The 4-(phenylmethoxy)benzylamine is coupled to the thiazole-acetic acid moiety via reductive amination:
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Conditions : Sodium triacetoxyborohydride (STAB) in dichloroethane, 72h, room temperature.
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Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Side Products :
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Over-reduction of the imine intermediate (<5%).
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Ester hydrolysis (<3%) if moisture is present.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets. It could be investigated for its activity against specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: Due to its unique electronic properties, it can be studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biochemical pathways and mechanisms in cells.
Mechanism of Action
The mechanism of action of N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The thiazole and thiophene rings could interact with hydrophobic pockets, while the phenylmethoxy group might form hydrogen bonds or π-π interactions with aromatic residues.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Derivatives
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in 11a) enhances antimicrobial activity, while bulky aromatic groups (e.g., 3,4,5-trimethoxyphenyl in 13e) improve enzyme inhibition potency .
- Heterocyclic Hybrids : Compounds like 9b combine thiazole with triazole and benzodiazole moieties, broadening biological targeting (e.g., α-glucosidase vs. CYP3A4) .
- Stereochemistry : Geometric isomers (e.g., 15a vs. 15b) show divergent bioactivities, emphasizing the role of spatial arrangement in drug design .
Pharmacological Comparison
Key Findings :
- Enzyme Inhibition : Thiazole-carboxamides (e.g., 13e) exhibit potent CYP3A4 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
- Anticancer Activity : Compounds like 15a disrupt microtubule dynamics, a mechanism distinct from enzyme-targeted analogs .
- Selectivity : Fluorophenyl-substituted derivatives (e.g., 9b) show higher specificity for α-glucosidase over other targets, attributed to optimized hydrogen bonding .
Biological Activity
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide (CAS Number: 1209650-80-5) is a synthetic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O3S2, with a molecular weight of 463.57 g/mol. The compound includes a thiazole ring, which is often associated with various biological activities, and a phenylmethoxy group that may enhance solubility and bioavailability.
Key Structural Features:
- Thiazole Ring: Known for its role in antimicrobial and anticancer activities.
- Phenylmethoxy Group: Potentially enhances solubility.
- Thienylcarbonyl Substituent: May contribute to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires precise control over reaction conditions to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the phenylmethoxy group.
- Attachment of the thienylcarbonyl moiety.
Preliminary studies suggest that this compound may interact with proteins involved in various signaling pathways and metabolic processes. Techniques such as molecular docking simulations and surface plasmon resonance are being utilized to elucidate these interactions further.
Comparative Biological Activity
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring; amino group | Antimicrobial |
| Thiazolidinedione | Thiazole ring; carbonyl group | Antidiabetic |
| Benzothiazole | Benzene fused to thiazole | Anticancer |
| This compound | Thiazole ring; phenylmethoxy; thienylcarbonyl | Potential anticancer and antimicrobial properties |
What distinguishes this compound from other compounds is its specific combination of functional groups, which may lead to unique pharmacological properties not observed in simpler analogs.
Case Studies
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Anticancer Activity:
In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Further research is needed to determine the specific mechanisms through which this compound exerts its effects. -
Antimicrobial Properties:
Research has shown that thiazole-containing compounds possess antimicrobial properties, suggesting that this compound may also demonstrate similar activity. Ongoing studies aim to evaluate its efficacy against specific bacterial strains.
Q & A
Q. What synthetic strategies are employed for constructing the thiazole core in N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide?
The thiazole ring is typically synthesized via cyclization reactions. For example, coupling 2-aminothiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride forms the acetamide backbone . Advanced methods include using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents for amide bond formation between the thiazole and 3-thienylcarbonyl groups, ensuring regioselectivity and high yields . Solvent choice (e.g., ethanol or DMF) and reflux conditions (e.g., 80–100°C for 4–6 hours) are critical for optimizing reaction efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm) and thiazole ring vibrations .
- Elemental Analysis : Validates C, H, N, and S content, with deviations ≤0.4% indicating purity .
Q. What are the standard protocols for coupling the 3-thienylcarbonyl amino group to the thiazole ring?
The 3-thienylcarbonyl amino group is introduced via nucleophilic acyl substitution. A typical protocol involves activating the carboxylic acid (e.g., 3-thiophenecarboxylic acid) with EDCI/HOBt in dichloromethane, followed by reaction with the 2-amino-thiazole intermediate. The reaction is monitored by TLC (silica gel, ethyl acetate/hexane) and purified via column chromatography .
Advanced Research Questions
Q. How do variations in aryl substituents on the thiazole ring influence the compound's biological activity?
Substituent effects are studied through structure-activity relationship (SAR) analyses. For example:
- Electron-withdrawing groups (e.g., 4-bromophenyl in compound 9c ) enhance binding to hydrophobic enzyme pockets, increasing inhibitory activity .
- Methoxy groups (e.g., 4-methoxyphenyl in 9e ) improve solubility but may reduce membrane permeability . Systematic substitution at the phenylmethoxy position can be evaluated using in vitro assays (e.g., enzyme inhibition IC) and computational models .
Q. How can molecular docking simulations be optimized to predict the binding affinity of this compound with enzymatic targets?
Docking studies require:
- Target Preparation : Retrieve the protein structure (e.g., from PDB) and remove water molecules.
- Ligand Parameterization : Assign partial charges (e.g., using AM1-BCC) and torsional flexibility to the thienylcarbonyl and phenylmethoxy groups.
- Grid Generation : Define the active site using residues within 10 Å of the co-crystallized ligand. Results from compound 9c (analogous to the target molecule) show hydrogen bonding with catalytic residues and π-π stacking with aromatic side chains, validated by RMSD values <2.0 Å .
Q. What methodological approaches are used to resolve discrepancies in reported biological activities of thiazole derivatives?
Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized Assays : Use identical protocols (e.g., MTT assay for cytotoxicity at 48 hours) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
- Orthogonal Validation : Confirm activity via fluorescence polarization (binding affinity) and Western blotting (target protein modulation) .
Q. In SAR studies, which structural motifs of this compound correlate with enhanced pharmacokinetic properties?
- Thienylcarbonyl Group : Enhances metabolic stability by resisting oxidation compared to phenyl analogs .
- Phenylmethoxy Substituent : Increases logP (lipophilicity), improving blood-brain barrier penetration in neurotargeting studies .
- Acetamide Linker : Reduces renal clearance through hydrogen bonding with plasma proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
